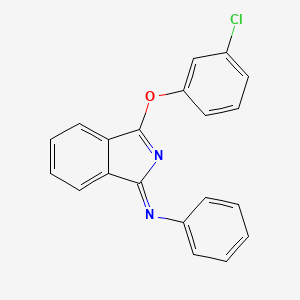
(1Z)-3-(3-Chlorophenoxy)-N-phenyl-1H-isoindol-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-3-(3-Chlorophenoxy)-N-phenyl-1H-isoindol-1-imine is a synthetic organic compound that belongs to the class of isoindoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-3-(3-Chlorophenoxy)-N-phenyl-1H-isoindol-1-imine typically involves the following steps:
Formation of Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving an ortho-substituted benzylamine and a suitable electrophile.
Introduction of Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction using 3-chlorophenol and an appropriate leaving group.
Formation of Imine: The final step involves the condensation of the isoindoline derivative with aniline to form the imine linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1Z)-3-(3-Chlorophenoxy)-N-phenyl-1H-isoindol-1-imine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, isoindoline derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. Research into this compound may reveal similar biological activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Isoindoline derivatives have been investigated for their anticancer, antiviral, and neuroprotective properties.
Industry
Industrially, such compounds may find applications in the development of new materials, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1Z)-3-(3-Chlorophenoxy)-N-phenyl-1H-isoindol-1-imine would depend on its specific biological target. Generally, isoindoline derivatives interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1Z)-3-(4-Chlorophenoxy)-N-phenyl-1H-isoindol-1-imine
- (1Z)-3-(3-Bromophenoxy)-N-phenyl-1H-isoindol-1-imine
- (1Z)-3-(3-Methoxyphenoxy)-N-phenyl-1H-isoindol-1-imine
Uniqueness
(1Z)-3-(3-Chlorophenoxy)-N-phenyl-1H-isoindol-1-imine is unique due to the presence of the 3-chlorophenoxy group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be explored in terms of its reactivity, binding affinity to biological targets, and overall pharmacological profile.
Propriétés
Numéro CAS |
87974-12-7 |
|---|---|
Formule moléculaire |
C20H13ClN2O |
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
3-(3-chlorophenoxy)-N-phenylisoindol-1-imine |
InChI |
InChI=1S/C20H13ClN2O/c21-14-7-6-10-16(13-14)24-20-18-12-5-4-11-17(18)19(23-20)22-15-8-2-1-3-9-15/h1-13H |
Clé InChI |
OWEDDYGWSRQHRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=C2C3=CC=CC=C3C(=N2)OC4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14396978.png)
![2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione](/img/structure/B14396982.png)
![1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine](/img/structure/B14396983.png)
![Methyl 4-[methyl(3-oxo-3-phenylpropyl)amino]benzoate](/img/structure/B14397001.png)
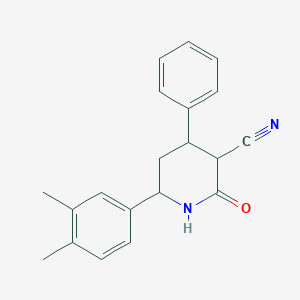
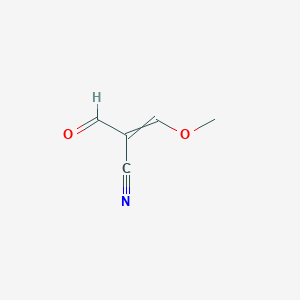
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(2-fluorophenyl)ethyl]acetamide](/img/structure/B14397013.png)
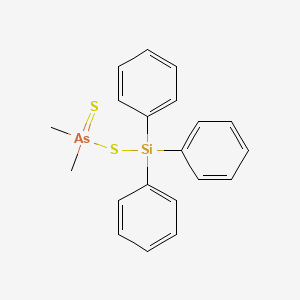
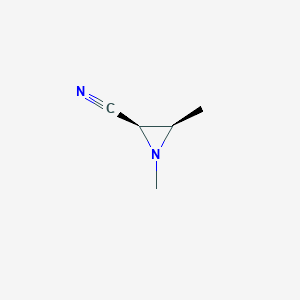
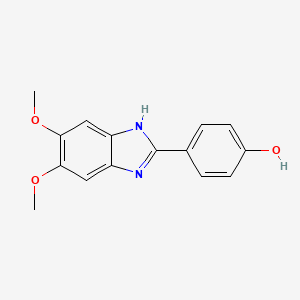
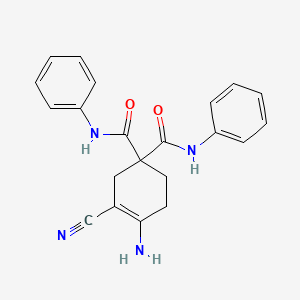
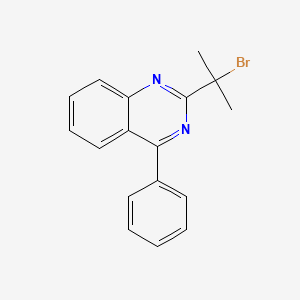
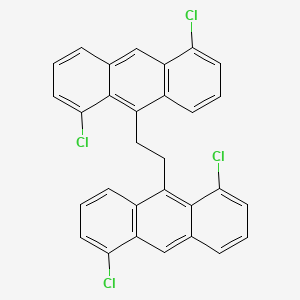
![6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride](/img/structure/B14397053.png)
